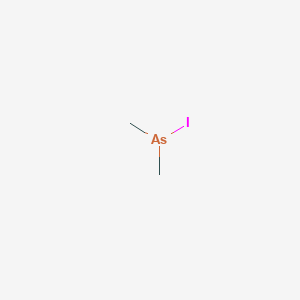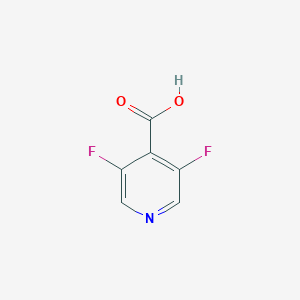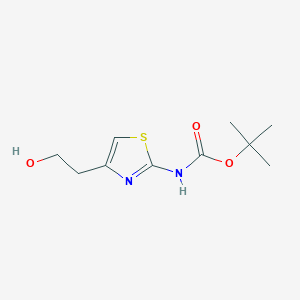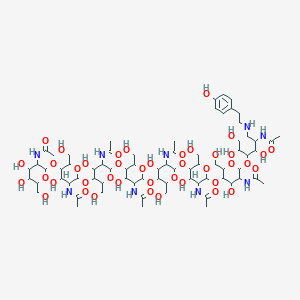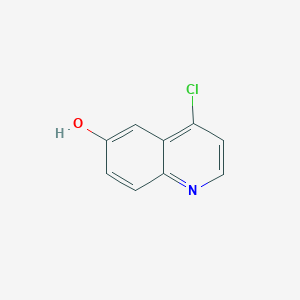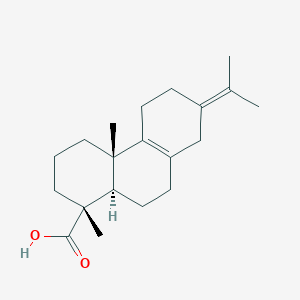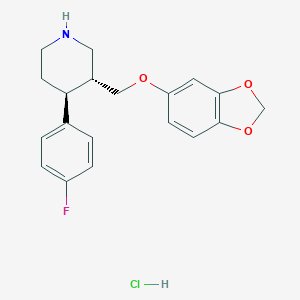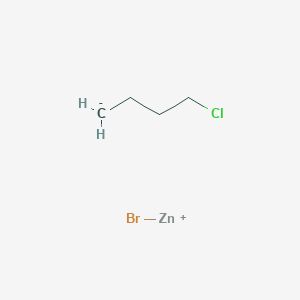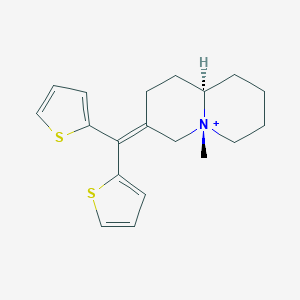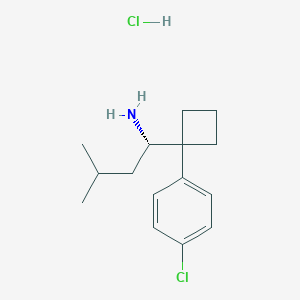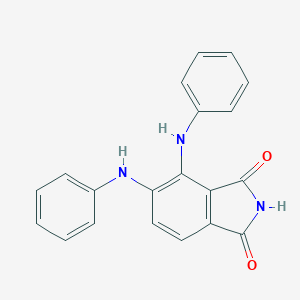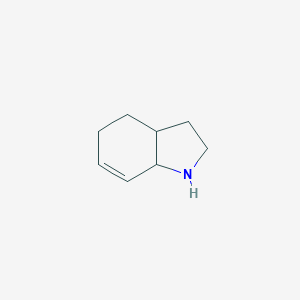![molecular formula C17H25ClN2O5 B129221 perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone CAS No. 142106-99-8](/img/structure/B129221.png)
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone is a small molecule compound developed by The University of Oklahoma.
Méthodes De Préparation
The synthetic routes for perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone involve several steps, starting from basic organic compounds. The preparation typically involves a Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained Industrial production methods for perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33
Analyse Des Réactions Chimiques
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33
Chemistry: It is used as a model compound in studies involving ATPase inhibition and enzyme kinetics.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying ATPase-related functions.
Medicine: Although its development for treating cardiac arrhythmias was terminated, it continues to be of interest in pharmacological research.
Mécanisme D'action
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone exerts its effects by inhibiting ATPase, an enzyme that plays a crucial role in cellular energy metabolism. By inhibiting ATPase, this compound disrupts the hydrolysis of adenosine triphosphate (ATP), leading to altered cellular energy dynamics. This inhibition affects various molecular targets and pathways, including those involved in ion transport and muscle contraction .
Comparaison Avec Des Composés Similaires
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone is unique due to its specific inhibition of ATPase. Similar compounds include:
BRB-I-28: Another ATPase inhibitor with a different molecular structure.
SAZ-VII-22: A related compound with similar antiarrhythmic properties but different chemical characteristics.
In comparison, perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33
Propriétés
Numéro CAS |
142106-99-8 |
|---|---|
Formule moléculaire |
C17H25ClN2O5 |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C17H24N2O.ClHO4/c1-13(2)18-9-14-8-15(10-18)12-19(11-14)17(20)16-6-4-3-5-7-16;2-1(3,4)5/h3-7,13-15H,8-12H2,1-2H3;(H,2,3,4,5) |
Clé InChI |
NUYPCKIZNDHNFG-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
SMILES canonique |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
Synonymes |
SAZ VII 23 SAZ VII-23 SAZ-VII-23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



